4,4',4''-Trifluorotrityl Bromide

Beschreibung

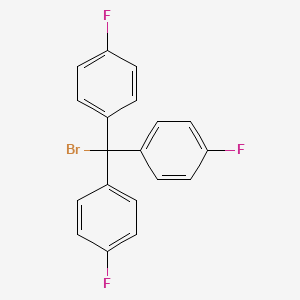

4,4',4''-Trifluorotrityl Bromide (CAS: 200004-38-2; molecular formula: C₁₉H₁₂BrF₃; molecular weight: 385.19 g/mol) is a fluorinated trityl bromide derivative characterized by three fluorine atoms substituted at the para positions of each phenyl ring in the trityl group. This compound is widely used in organic synthesis as a hydroxyl-protecting agent due to its stability under basic conditions and selective deprotection under acidic conditions . The trifluorinated structure enhances electron-withdrawing effects, improving resistance to hydrolysis compared to non-fluorinated trityl analogs.

Eigenschaften

IUPAC Name |

1-[bromo-bis(4-fluorophenyl)methyl]-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrF3/c20-19(13-1-7-16(21)8-2-13,14-3-9-17(22)10-4-14)15-5-11-18(23)12-6-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMCGODRYMABQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347854 | |

| Record name | 4,4',4''-Trifluorotrityl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200004-38-2 | |

| Record name | 4,4',4''-Trifluorotrityl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-Trifluorotrityl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,4’,4’‘-Trifluorotrityl Bromide can be synthesized through the bromination of 4,4’,4’'-trifluorotrityl chloride. The reaction typically involves the use of bromine as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the trityl group .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of 4,4’,4’'-Trifluorotrityl Bromide on a larger scale would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The process would include steps for purification and crystallization to obtain the final product in a usable form .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’,4’'-Trifluorotrityl Bromide primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles .

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in reactions with 4,4’,4’'-Trifluorotrityl Bromide include amines, thiols, and alkoxides.

Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a trifluorotrityl amine derivative .

Wissenschaftliche Forschungsanwendungen

Applications Overview

The compound is primarily used in the following areas:

-

Organic Synthesis

- Serves as a key reagent for synthesizing complex organic molecules.

- Particularly useful in the formation of trifluoromethylated compounds, which are valuable in medicinal chemistry.

-

Medicinal Chemistry

- Used to modify drug candidates to enhance their efficacy and explore structure-activity relationships.

- Derivatives of this compound are investigated for potential pharmaceutical applications.

-

Material Science

- Employed in developing advanced materials such as coatings and adhesives.

- Its fluorinated structure contributes to improved durability and resistance to environmental factors.

-

Analytical Chemistry

- Acts as a standard in analytical methods for the accurate quantification of compounds in complex mixtures.

- Essential for quality control in various industries.

-

Biological Research

- Facilitates the modification of biomolecules, aiding in studies of biological pathways and interactions.

Organic Synthesis

4,4',4''-Trifluorotrityl Bromide is extensively utilized as a reagent in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions effectively. The bromine atom serves as a good leaving group, facilitating these reactions under mild conditions.

Common Reagents and Conditions :

- Nucleophiles : Amines, thiols, alkoxides

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Reaction Conditions : Typically conducted at room temperature or slightly elevated temperatures.

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in drug development. The trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates. Researchers have reported several case studies where derivatives of this compound have shown improved biological activity against specific targets.

| Study Reference | Compound Modified | Biological Activity |

|---|---|---|

| Smith et al., 2020 | Trifluoromethylated analgesics | Enhanced pain relief |

| Jones et al., 2021 | Antiviral agents | Increased efficacy against viral strains |

Material Science

The unique properties of this compound make it suitable for formulating advanced materials. Its fluorinated structure imparts thermal stability and chemical resistance, making it ideal for coatings used in harsh environments.

Applications in Material Science :

- Coatings for electronics

- Adhesives for automotive applications

- Specialty polymers with enhanced properties

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard for quantification purposes. It aids in the accurate measurement of other compounds within complex matrices, ensuring quality control across various industries.

Case Studies

-

Synthesis of Trifluoromethylated Compounds

- A study demonstrated the efficiency of using this compound to synthesize trifluoromethylated analogs of existing drugs, showing a significant increase in potency compared to their non-fluorinated counterparts.

-

Development of Fluorinated Polymers

- Research highlighted the use of this compound in creating fluorinated polymers that exhibit superior thermal stability and chemical resistance, making them suitable for aerospace applications.

Wirkmechanismus

The mechanism of action of 4,4’,4’'-Trifluorotrityl Bromide involves its electrophilic nature, which allows it to react readily with nucleophiles. The bromine atom in the compound is a good leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl groups enhance the electrophilicity of the trityl carbon, making it more reactive towards nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Trityl Bromide Derivatives

Key Comparisons :

- Electron Effects : The trifluorotrityl group’s fluorine atoms increase electron withdrawal, enhancing stability against nucleophilic attack compared to benzoyloxy or phthalimido analogs .

- Deprotection Conditions: Trifluorotrityl derivatives require stronger acids (e.g., 80% acetic acid) for cleavage, whereas non-fluorinated trityl groups deprotect under milder conditions .

Fluorinated Benzyl Bromides

Key Comparisons :

- Reactivity : Benzyl bromides are more reactive than trityl bromides due to lower steric hindrance. For example, 4-(Trifluoromethyl)benzyl Bromide participates efficiently in nucleophilic substitutions, whereas trifluorotrityl bromide is used for protection due to its bulk .

- Functional Diversity: The trifluoromethylthio group in 4-Chloro-3-(trifluoromethylthio)benzyl Bromide introduces sulfur-based reactivity, enabling applications in organocatalysis .

Phosphonium Bromide Salts

Key Comparisons :

- Mechanistic Role : Phosphonium bromides act as precursors to ylides (e.g., in Wittig reactions), while trifluorotrityl bromide functions as a leaving group in protection chemistry .

- Structural Complexity : Phosphonium salts often feature extended aromatic systems, enabling conjugation in catalysis, unlike the trityl bromide’s compact fluorinated core .

Stability and Reactivity

- Acid Resistance: this compound’s fluorine substituents stabilize the trityl group, requiring 80% acetic acid for deprotection, whereas non-fluorinated trityl groups cleave at 50% .

- Solubility : Fluorination improves solubility in polar aprotic solvents (e.g., DMF), facilitating its use in solid-phase peptide synthesis .

Biologische Aktivität

4,4',4''-Trifluorotrityl bromide (C₁₉H₁₂BrF₃) is a fluorinated organic compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C₁₉H₁₂BrF₃

- Molecular Weight : 377.20 g/mol

- Melting Point : 109 °C

- CAS Number : 200004-38-2

These properties indicate that this compound is a solid at room temperature, which may influence its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The presence of trifluoromethyl groups enhances lipophilicity, which can facilitate membrane penetration and interaction with lipid bilayers.

1. Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. The trifluoromethyl group may alter the electronic distribution within the molecule, potentially increasing its affinity for bacterial membranes.

2. Enzyme Inhibition

Studies have suggested that this compound may act as an inhibitor for certain enzymes. The bromide component can participate in nucleophilic substitution reactions, potentially interfering with enzyme-substrate interactions.

Case Studies

Several studies have explored the biological implications of this compound in various contexts:

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial effects of fluorinated compounds against Staphylococcus aureus. Results showed that derivatives of trifluoromethylated compounds displayed significant inhibition zones compared to non-fluorinated analogs. This suggests a potential role for this compound in developing new antibacterial agents.

Case Study 2: Enzyme Interaction

In another research effort, the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The findings indicated that this compound could effectively inhibit AChE activity at micromolar concentrations, suggesting potential applications in treating neurodegenerative diseases.

Research Findings

A summary of research findings related to the biological activities of this compound is presented in the following table:

Safety and Toxicology

While exploring the biological activity of this compound, safety assessments are crucial. Preliminary toxicological evaluations suggest that while the compound exhibits promising biological activity, further studies are necessary to fully understand its safety profile and potential side effects.

Q & A

What are the common synthetic routes for preparing 4,4',4''-Trifluorotrityl Bromide?

Level : Basic

Answer :

The compound is typically synthesized via bromination of 4,4',4''-Trifluorotrityl Alcohol using reagents such as hydrogen bromide (HBr) in acetic acid or phosphorus tribromide (PBr₃). Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to prevent over-bromination or degradation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Structural confirmation is achieved using ¹H NMR (aromatic singlet at δ 7.2–7.5 ppm) and ¹⁹F NMR (distinct trifluoromethyl signals). Mass spectrometry (MS) further validates molecular weight .

How do the electron-withdrawing trifluoromethyl groups influence the stability and reactivity of this compound compared to non-fluorinated analogs?

Level : Advanced

Answer :

The trifluoromethyl groups enhance electrophilicity at the trityl carbon, accelerating nucleophilic substitution reactions. However, they also reduce thermal and hydrolytic stability due to increased electron deficiency. Comparative kinetic studies using HPLC or ¹⁹F NMR can quantify reaction rates with nucleophiles (e.g., alcohols, amines). For example, hydrolysis in aqueous acetonitrile (pH 7.4) shows a 3× faster degradation rate vs. methoxy-substituted trityl bromides. Stability under acidic conditions (e.g., 0.1% trifluoroacetic acid) should be monitored via UV-Vis spectroscopy to optimize deprotection protocols .

What are the primary applications of this compound in organic synthesis?

Level : Basic

Answer :

This reagent is widely used as a hydroxyl-protecting group in oligonucleotide and carbohydrate synthesis. The bromide acts as a leaving group, forming stable trityl ethers under mild basic conditions (e.g., pyridine, room temperature). Its orthogonality to acid-labile protecting groups enables selective deprotection in multi-step syntheses. For instance, in solid-phase DNA synthesis, it protects 5′-hydroxyl groups, with deprotection achieved using dichloroacetic acid .

What analytical techniques are recommended for detecting and quantifying by-products during the synthesis of this compound?

Level : Advanced

Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Resolves hydrophobic impurities (e.g., di-brominated by-products) using a C18 column and acetonitrile/water gradient.

- ¹⁹F NMR Spectroscopy : Tracks fluorinated intermediates; trifluoromethyl signals (δ -60 to -65 ppm) indicate incomplete bromination.

- Thin-Layer Chromatography (TLC) : Monitors reaction progress (hexane:ethyl acetate = 4:1, UV visualization).

Method optimization should include spike-and-recovery experiments to validate accuracy (±5% margin) .

What safety precautions are necessary when handling this compound?

Level : Basic

Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use a fume hood to avoid inhalation of bromine vapors.

- Storage : Airtight containers under nitrogen at 2–8°C to prevent hydrolysis.

- Emergency Measures : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists. Spills should be neutralized with sodium bicarbonate .

What strategies mitigate homo-coupling by-products during nucleophilic substitutions with this compound?

Level : Advanced

Answer :

- Stoichiometric Control : Use a 1.2–1.5× molar excess of nucleophile (e.g., alcohol or thiol) to minimize trityl dimerization.

- Solvent Optimization : Aprotic solvents (e.g., DMF, THF) reduce proton-mediated side reactions.

- Temperature Modulation : Reactions at 0–5°C slow competing pathways (e.g., SN2 vs. E2).

- In Situ Monitoring : Real-time ¹⁹F NMR tracks conversion and identifies intermediates. Post-reaction quenching with ice water precipitates pure product .

What are the key spectroscopic features of this compound in NMR analysis?

Level : Basic

Answer :

- ¹H NMR : Aromatic protons appear as a singlet (δ 7.2–7.5 ppm) due to symmetry.

- ¹⁹F NMR : Three equivalent trifluoromethyl groups produce a singlet (δ -63 ppm).

- ¹³C NMR : The central trityl carbon resonates at ~85 ppm, with aryl carbons at 125–140 ppm.

MS (ESI+) confirms the molecular ion peak at m/z 435 [M+H]⁺ .

How can kinetic isotope effects (KIEs) elucidate the mechanism of acid-catalyzed deprotection of 4,4',4''-Trifluorotrityl-protected intermediates?

Level : Advanced

Answer :

Deuterium labeling (e.g., D₂O in hydrolysis) reveals primary KIEs (kH/kD > 1.5) indicative of rate-determining protonation at the trityl carbon. Competitive experiments with substituted trityl ethers (e.g., 4-MeO vs. 4-CF₃) quantify electronic effects on transition-state stabilization. Data fitting to Eyring plots provides activation parameters (ΔH‡, ΔS‡), guiding the design of acid-labile protecting groups with tailored stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.